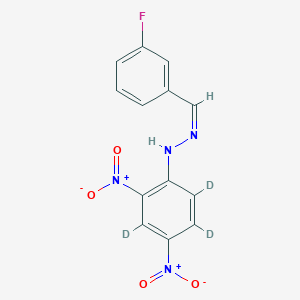

3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3

Description

3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of 3-fluorobenzaldehyde 2,4-dinitrophenylhydrazone (DNPH), a compound widely used in analytical chemistry for the detection and quantification of aldehydes via HPLC or GC-MS . The deuterium atoms are incorporated at the 3, 5, and 6 positions of the 2,4-dinitrophenylhydrazine moiety, resulting in a molecular formula of C₁₃H₆D₃FN₄O₄ and a molecular weight of 307.25 g/mol . It exhibits slight solubility in DMSO and methanol and is recommended for storage at room temperature or 2–8°C in light- and moisture-resistant containers . This compound is strictly intended for research purposes, particularly in isotope dilution mass spectrometry (IDMS) to improve analytical accuracy by minimizing matrix effects .

Properties

Molecular Formula |

C13H9FN4O4 |

|---|---|

Molecular Weight |

307.25 g/mol |

IUPAC Name |

2,3,5-trideuterio-N-[(Z)-(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline |

InChI |

InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8-/i4D,5D,7D |

InChI Key |

ZLGVXEXMJMVYRK-FXIPRGDHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C\C2=CC(=CC=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- All derivatives share deuterium at the 3,5,6 positions of the phenylhydrazine group, ensuring minimal interference in isotopic tracking during analysis.

- Molecular weights vary based on the aldehyde substituent: fluorinated aromatic derivatives (e.g., 3- or 4-fluorobenzaldehyde) have higher molecular weights than aliphatic derivatives (e.g., crotonaldehyde or formaldehyde) .

Key Observations :

- Fluorinated derivatives (3- and 4-fluoro) are preferred for aromatic aldehyde detection, while aliphatic derivatives (crotonaldehyde, formaldehyde) target smaller, volatile aldehydes.

- The 3-fluoro variant’s sensitivity is comparable to crotonaldehyde and acrolein derivatives due to its stable isotopic labeling and low background noise .

Commercial Availability and Pricing

Key Observations :

- Pricing correlates with deuterium enrichment and aldehyde complexity. Fluorinated derivatives command higher prices due to synthetic challenges .

- Suppliers like CDN Isotopes and Medical Isotopes specialize in bulk quantities, while Impurity.com caters to niche research needs .

Research Findings and Limitations

- Stability: Deuterium-labeled DNPH derivatives exhibit superior stability compared to non-deuterated analogs, with shelf lives exceeding 24 months under recommended storage conditions .

- Limitations: Fluorinated derivatives may show reduced solubility in polar solvents (e.g., water), necessitating DMSO or methanol for dissolution . Cross-reactivity with non-target aldehydes has been reported in complex matrices, requiring rigorous chromatographic separation .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Typical Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 70–80°C (reflux) | |

| Catalyst | 0.1 M HCl | Derived from |

| Reaction Time | 4–6 hours |

Basic: How is the compound characterized to confirm isotopic labeling and structural integrity?

Answer:

Key analytical techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- Infrared Spectroscopy (IR) :

- C=O stretching (~1600 cm⁻¹) and N-H bending (~1500 cm⁻¹) bands validate hydrazone formation .

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| 1H NMR | No peaks at δ 7.3–8.1 (H-3,5,6) | |

| HRMS | m/z 310.22 (calc. for C13H8D3F3N4O4) | |

| IR | 1595 cm⁻¹ (C=N stretch) |

Advanced: How can researchers ensure isotopic purity (≥98% D) in deuterated analogs like this compound?

Answer:

Starting Material Purity : Use DNPH-d3 with ≥99 atom% D, verified by supplier certificates .

Reaction Monitoring : Track deuterium incorporation via LC-MS during synthesis.

Post-Synthesis Analysis :

Q. Challenges :

- Isotopic scrambling under acidic conditions may reduce purity. Mitigate by optimizing reaction pH (<2) and minimizing heating time .

Advanced: How does deuterium labeling impact the compound’s chromatographic behavior in HPLC/GC-MS methods?

Answer:

Deuterium labeling induces subtle changes:

Q. Troubleshooting Data Contradictions :

- If retention times overlap with non-deuterated analogs, use mobile phase additives (e.g., 0.1% formic acid) to enhance separation .

Advanced: What are the best practices for using this compound as an internal standard in quantitative analysis?

Answer:

Matrix Compatibility : Validate recovery in target matrices (e.g., biological fluids, environmental samples) via spike-and-recovery experiments .

Stability Testing :

- Assess photodegradation (e.g., store in amber vials at –20°C) .

- Monitor hydrazone hydrolysis under varying pH (stable at pH 2–6) .

Calibration Curves : Use deuterated analog to correct for matrix effects (e.g., ion suppression in MS) .

Q. Table 3: Stability Under Different Conditions

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 7.4, 25°C | 85% intact after 24 hours | |

| –20°C, dark | >95% intact after 6 months | |

| UV light exposure | 40% degradation in 8 hours |

Advanced: How to resolve discrepancies in NMR data between experimental and computational predictions?

Answer:

Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR shifts, accounting for deuterium’s isotopic effect .

Experimental Validation :

- Compare with non-deuterated analog to isolate labeling effects.

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks .

Example Case :

A downfield shift in 13C NMR at C-3 (δ 125 → 128 ppm) may arise from deuterium’s electron-withdrawing effect. Cross-validate with HSQC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.